2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid
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Overview
Description
2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is a compound that features an adamantane moiety, a phenyl group, and a formamido group. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantyl-substituted epibromohydrins react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that adamantane derivatives can be utilized in the synthesis of various bioactive compounds and pharmaceuticals , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s known that some adamantyl derivatives of polynitrogen heterocycles have shown high inhibitory activity against h1n1 influenza a viruses , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid typically involves the reaction of adamantanecarboxylic acid with appropriate reagents to introduce the formamido and phenylpropanoic acid groups. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale organic synthesis techniques. These methods may include catalytic hydrogenation, oxidation, and other processes that can be scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine or chlorine with a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-3-hydroxypropanoic acid
- 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
- 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles
Uniqueness
2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is unique due to its combination of the adamantane moiety, formamido group, and phenylpropanoic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(adamantane-1-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZZGCEUIQCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1397003-14-3 |
Source
|
Record name | 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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